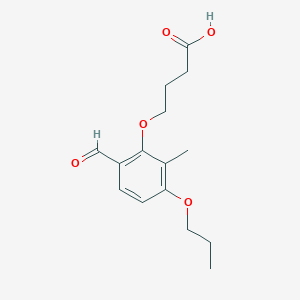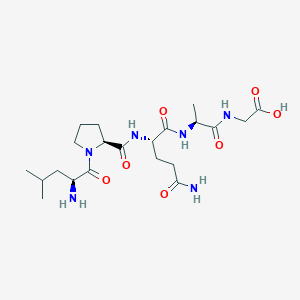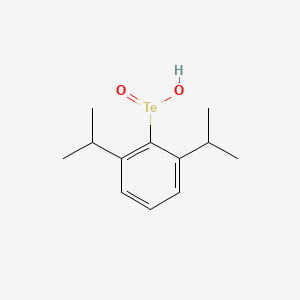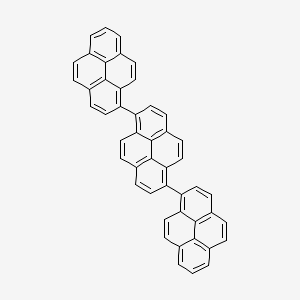
1,6-Di(pyren-1-yl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Di(pyren-1-yl)pyrene is a polycyclic aromatic hydrocarbon (PAH) that consists of two pyrene units connected at the 1 and 6 positions. Pyrene itself is known for its unique optical and electronic properties, making its derivatives, such as this compound, of significant interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di(pyren-1-yl)pyrene typically involves the coupling of pyrene units through various organic reactions. One common method is the Friedel-Crafts acylation, where pyrene is reacted with an acylating agent in the presence of a Lewis acid catalyst . Another approach involves the use of dibromopyrene, which is synthesized by dissolving pyrene in an organic solvent and adding dibromohydantoin, followed by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,6-Di(pyren-1-yl)pyrene undergoes various chemical reactions, including:
Oxidation: Pyrene derivatives can be oxidized to form quinones and other oxygenated products.
Reduction: Reduction reactions can convert pyrene derivatives to their corresponding dihydro or tetrahydro forms.
Substitution: Electrophilic aromatic substitution is common, where substituents are introduced at specific positions on the pyrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or halogen atoms .
Scientific Research Applications
1,6-Di(pyren-1-yl)pyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of molecular interactions and as a fluorescent probe due to its strong luminescence properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,6-Di(pyren-1-yl)pyrene is largely based on its electronic and photophysical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of the compound in different environments, making it useful in applications such as fluorescence sensing and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrasubstituted Pyrenes: These compounds have four substituents on the pyrene ring and exhibit different electronic properties.
1,6- and 1,8-Disubstituted Pyrenes: Similar to 1,6-Di(pyren-1-yl)pyrene but with different substitution patterns, affecting their reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific molecular interactions .
Properties
CAS No. |
797057-73-9 |
|---|---|
Molecular Formula |
C48H26 |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
1,6-di(pyren-1-yl)pyrene |
InChI |
InChI=1S/C48H26/c1-3-27-7-9-31-11-19-35(39-23-15-29(5-1)43(27)45(31)39)37-21-13-33-18-26-42-38(22-14-34-17-25-41(37)47(33)48(34)42)36-20-12-32-10-8-28-4-2-6-30-16-24-40(36)46(32)44(28)30/h1-26H |
InChI Key |
ZURXYEKYJIILLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=C6C=CC7=C8C6=C(C=C5)C=CC8=C(C=C7)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}](/img/structure/B14211013.png)

![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
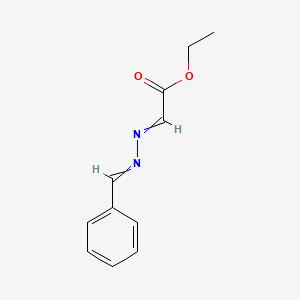
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)

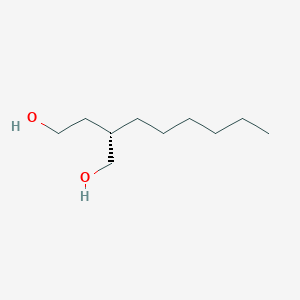
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)
